

Spectroscopic Profile of Ethyl 4-tert-butylbenzoylformate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl 4-tert-butylbenzoylformate*

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Introduction

Ethyl 4-tert-butylbenzoylformate is an organic compound of interest in various chemical research domains, including synthetic chemistry and drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application and development.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 4-tert-butylbenzoylformate**, based on its chemical structure and data from analogous compounds, due to the limited availability of direct experimental spectra in public databases. Furthermore, it outlines the standard experimental protocols for acquiring such data.

Chemical Structure

IUPAC Name: Ethyl 2-(4-tert-butylphenyl)-2-oxoacetate Molecular Formula: C₁₄H₁₈O₃[\[1\]](#)

Molecular Weight: 234.29 g/mol [\[1\]](#) CAS Number: 80120-36-1[\[1\]](#)

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **Ethyl 4-tert-butylbenzoylformate**. These predictions are based on the analysis of its functional groups

and comparison with structurally similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.90	Doublet (d)	2H	Aromatic protons (ortho to carbonyl)
~7.50	Doublet (d)	2H	Aromatic protons (meta to carbonyl)
4.45	Quartet (q)	2H	$-\text{OCH}_2\text{CH}_3$
1.40	Triplet (t)	3H	$-\text{OCH}_2\text{CH}_3$
1.35	Singlet (s)	9H	$-\text{C}(\text{CH}_3)_3$

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: CDCl_3 ($\delta = 77.16$ ppm)

Chemical Shift (δ , ppm)	Assignment
~190	C=O (ketone)
~165	C=O (ester)
~158	Aromatic C (para to carbonyl)
~131	Aromatic C (ipso to tert-butyl)
~129	Aromatic C-H (ortho to carbonyl)
~126	Aromatic C-H (meta to carbonyl)
~62	-OCH ₂ CH ₃
~35	-C(CH ₃) ₃
~31	-C(CH ₃) ₃
~14	-OCH ₂ CH ₃

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Functional Group Vibration
~2960	Strong	C-H stretch (sp ³)
~1735	Strong	C=O stretch (ester)
~1690	Strong	C=O stretch (ketone)
~1605	Medium	C=C stretch (aromatic)
~1270, ~1100	Strong	C-O stretch (ester)

Table 4: Expected Major Fragments in Mass Spectrometry (MS)

m/z	Proposed Fragment Ion
234	[M] ⁺ (Molecular ion)
205	[M - C ₂ H ₅] ⁺
189	[M - OC ₂ H ₅] ⁺
161	[M - COOC ₂ H ₅] ⁺
147	[4-tBu-C ₆ H ₄ -CO] ⁺
57	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 4-tert-butylbenzoylformate** in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
 - Phase and baseline correct the spectrum.
 - Integrate the signals and reference the spectrum to the TMS signal.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - Process the FID similarly to the ^1H spectrum.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at $\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small drop of the neat liquid sample directly onto the ATR crystal.
 - Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.
- Data Acquisition:
 - Record a background spectrum of the empty ATR setup.
 - Record the sample spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.

- Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

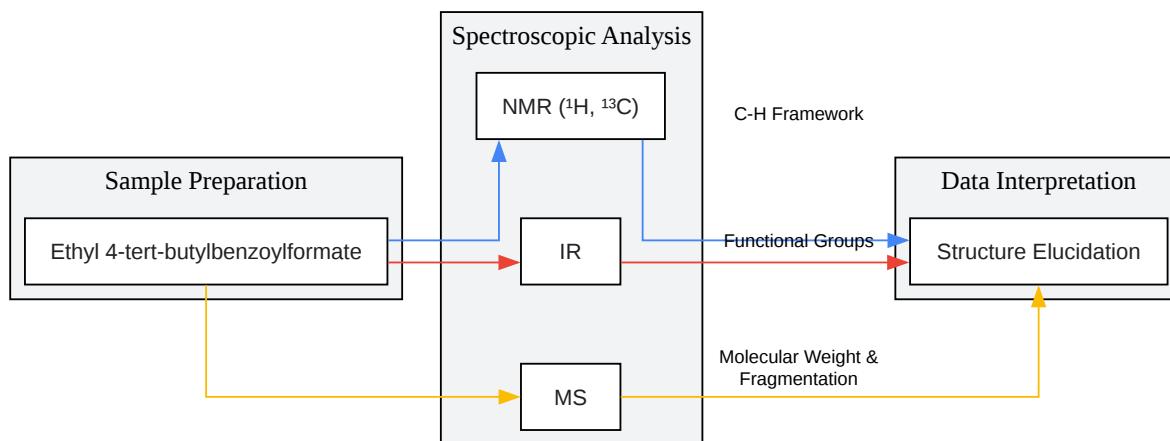
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or with a direct infusion source.

Procedure (Electron Ionization - EI):

- Sample Introduction:
 - GC-MS: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Inject a small volume (e.g., 1 μ L) into the GC, where it will be vaporized and separated before entering the mass spectrometer.
 - Direct Infusion: Introduce a dilute solution of the sample directly into the ion source.
- Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 4-tert-butylbenzoylformate**.

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Caption: General workflow for the spectroscopic analysis of an organic compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of **Ethyl 4-tert-butylbenzoylformate**. While experimental data for this specific molecule is not readily available, the predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer a solid foundation for researchers and scientists working with this compound. The provided analytical workflow visualizes the logical progression from sample to structural elucidation, emphasizing the complementary nature of these powerful spectroscopic techniques. It is recommended that researchers synthesize or acquire a pure sample of **Ethyl 4-tert-butylbenzoylformate** and perform these analyses to obtain definitive experimental data.

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References

- 1. alfa-chemistry.com [alfa-chemistry.com]
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